Succinamide, N,N,N',N'-tetraethyl-
Description
Succinamide, N,N,N',N'-tetraethyl- (tetraethylsuccinamide), is a succinamide derivative with four ethyl groups substituted on the nitrogen atoms of the amide moieties. Its structure consists of a central succinamide backbone (HOOC–CH₂–CH₂–COOH) where both oxygen atoms of the carboxylic acid groups are replaced by N-ethylamide groups (N–C₂H₅). This substitution confers distinct physicochemical properties, including enhanced lipophilicity and solubility in organic solvents compared to unsubstituted succinamide.
Properties
CAS No. |
22692-57-5 |
|---|---|
Molecular Formula |
C12H24N2O2 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
N,N,N',N'-tetraethylbutanediamide |
InChI |
InChI=1S/C12H24N2O2/c1-5-13(6-2)11(15)9-10-12(16)14(7-3)8-4/h5-10H2,1-4H3 |
InChI Key |
AKBQMZHYZAGQOK-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)CCC(=O)N(CC)CC |
Canonical SMILES |
CCN(CC)C(=O)CCC(=O)N(CC)CC |
Other CAS No. |
22692-57-5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Succinamide derivatives are classified based on substituents attached to the nitrogen atoms. Key analogs include:
Key Observations:
- Lipophilicity : Alkyl-substituted derivatives (e.g., tetrabutyl, tetraethyl) exhibit higher lipophilicity than aryl- or sulfonyl-substituted analogs, enhancing their utility in solvent extraction .
- Hydrogen Bonding : Sulfonyl and aryl derivatives form extensive hydrogen-bonded networks in crystal structures, influencing material properties .
- Bioactivity: Aryl-substituted succinamides (e.g., N-cyclohexyl-N'-(pyridin-4-yl)succinimide) show promise as neuroprotective agents and aminopeptidase N (APN) inhibitors .
Physicochemical Properties
- Melting Points : Aryl-substituted succinamides (e.g., N,N-bis(3-chlorophenyl)succinamide) have higher melting points (180–220°C) due to stronger intermolecular forces, whereas tetraalkyl derivatives melt at lower temperatures (e.g., tetrabutylsuccinamide: ~50°C) .
Metal Ion Extraction
N,N,N',N'-Tetrabutylsuccinamide demonstrates high selectivity for Fe(III) and Cu(II) in hydrochloric acid media, with extraction efficiencies influenced by alkyl chain length and solvent polarity . Tetraethylsuccinamide, though less studied, may exhibit similar behavior due to analogous coordination sites.
Material Science
- Coordination Polymers : Succinamide ligands like bfps enable the design of Ag(I)- or Zn(II)-based polymers for dye adsorption and optoelectronic applications .
- Crystal Engineering : N,N-bis(4-chlorophenylsulfonyl)succinamide forms infinite hydrogen-bonded chains along the c-axis, stabilizing its dihydrate structure .
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